![molecular formula C23H18BrNO4 B6260465 (2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid CAS No. 1260605-67-1](/img/new.no-structure.jpg)

(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is a chiral amino acid derivative. It is characterized by the presence of a bromophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and reactivity.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid has several applications in scientific research:

Peptide synthesis: It is used as a building block in the synthesis of peptides and proteins.

Medicinal chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.

Bioconjugation: It is used in the conjugation of peptides to other biomolecules for various applications in biochemistry and molecular biology.

Material science: The compound is used in the synthesis of peptide-based materials with unique properties.

Wirkmechanismus

Target of Action

The primary target of this compound is currently unknown. The compound is a derivative of the Fluoren-9-ylmethoxy carbonyl (Fmoc) group, which is commonly used in peptide synthesis . .

Mode of Action

The exact mode of action of this compound is not well-documented. As a derivative of the Fmoc group, it may interact with biological targets in a similar manner to other Fmoc-protected amino acids. These compounds typically act as building blocks in peptide synthesis, forming peptide bonds with other amino acids .

Biochemical Pathways

Given its structural similarity to other Fmoc-protected amino acids, it may be involved in the synthesis of peptides or proteins . .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential role in peptide synthesis, it may influence the structure and function of proteins within the cell . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the Fmoc group is typically removed under basic conditions during peptide synthesis . Therefore, the compound’s activity could be influenced by the pH of its environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid typically involves the following steps:

Protection of the amino group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

Bromination: The phenyl ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.

Coupling reaction: The protected amino acid is then coupled with the brominated phenyl derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid undergoes several types of reactions:

Substitution reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Deprotection reactions: The Fmoc group can be removed using a base like piperidine, revealing the free amino group.

Coupling reactions: The compound can be coupled with other amino acids or peptides using coupling agents.

Common Reagents and Conditions

Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and catalysts (e.g., palladium).

Deprotection reactions: Piperidine in DMF.

Coupling reactions: DCC or DIC, solvents (e.g., dichloromethane, DMF).

Major Products Formed

Substitution reactions: Various substituted derivatives depending on the nucleophile used.

Deprotection reactions: The free amino acid.

Coupling reactions: Peptides or peptide derivatives.

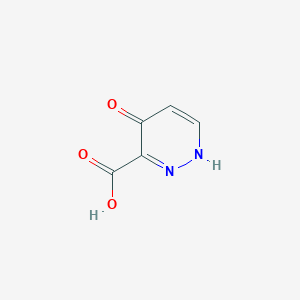

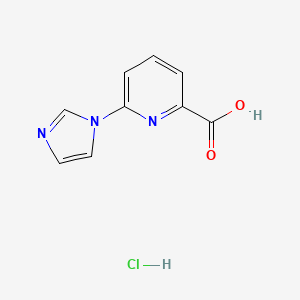

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid

- (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides

Uniqueness

(2R)-2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid is unique due to the presence of the bromophenyl group, which allows for further functionalization through substitution reactions. The Fmoc group provides stability and ease of removal, making it a valuable tool in peptide synthesis.

Eigenschaften

CAS-Nummer |

1260605-67-1 |

|---|---|

Molekularformel |

C23H18BrNO4 |

Molekulargewicht |

452.3 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.